molecular formula C23H28FNO2 B6111112 {3-(4-fluorobenzyl)-1-[3-(2-methylphenyl)propanoyl]-3-piperidinyl}methanol

{3-(4-fluorobenzyl)-1-[3-(2-methylphenyl)propanoyl]-3-piperidinyl}methanol

Cat. No. B6111112
M. Wt: 369.5 g/mol
InChI Key: ONMNTCWVYMCCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-(4-fluorobenzyl)-1-[3-(2-methylphenyl)propanoyl]-3-piperidinyl}methanol, also known as FBMPP, is a synthetic compound that has gained attention in the scientific community for its potential use in various fields of research. FBMPP is a piperidine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of {3-(4-fluorobenzyl)-1-[3-(2-methylphenyl)propanoyl]-3-piperidinyl}methanol is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. {3-(4-fluorobenzyl)-1-[3-(2-methylphenyl)propanoyl]-3-piperidinyl}methanol has been shown to increase dopamine release in the prefrontal cortex and striatum, which are regions of the brain involved in the regulation of mood and motivation. It has also been shown to increase serotonin release in the hippocampus, which is involved in the regulation of memory and learning.
Biochemical and Physiological Effects:
{3-(4-fluorobenzyl)-1-[3-(2-methylphenyl)propanoyl]-3-piperidinyl}methanol has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine and serotonin neurotransmission, the inhibition of the reuptake of these neurotransmitters, and the activation of the sigma-1 receptor. {3-(4-fluorobenzyl)-1-[3-(2-methylphenyl)propanoyl]-3-piperidinyl}methanol has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential use as an antipsychotic and antidepressant agent.

Advantages and Limitations for Lab Experiments

The advantages of using {3-(4-fluorobenzyl)-1-[3-(2-methylphenyl)propanoyl]-3-piperidinyl}methanol in lab experiments include its high affinity for the dopamine D2 receptor and the sigma-1 receptor, its potential use as an antipsychotic and antidepressant agent, and its antioxidant and anti-inflammatory properties. The limitations of using {3-(4-fluorobenzyl)-1-[3-(2-methylphenyl)propanoyl]-3-piperidinyl}methanol in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many future directions for research on {3-(4-fluorobenzyl)-1-[3-(2-methylphenyl)propanoyl]-3-piperidinyl}methanol, including the development of more efficient synthesis methods, the identification of its full mechanism of action, and the exploration of its potential use in the treatment of various psychiatric and neurological disorders. Other future directions include the investigation of {3-(4-fluorobenzyl)-1-[3-(2-methylphenyl)propanoyl]-3-piperidinyl}methanol's potential use as a neuroprotective agent and its effects on other neurotransmitter systems.

Synthesis Methods

{3-(4-fluorobenzyl)-1-[3-(2-methylphenyl)propanoyl]-3-piperidinyl}methanol can be synthesized using various methods, including the Mannich reaction, reductive amination, and the Suzuki coupling reaction. The Mannich reaction involves the condensation of formaldehyde, an amine, and a ketone or aldehyde. In the case of {3-(4-fluorobenzyl)-1-[3-(2-methylphenyl)propanoyl]-3-piperidinyl}methanol, piperidine, 4-fluorobenzaldehyde, and 3-(2-methylphenyl)propanal are used as the amine, aldehyde, and ketone, respectively. The reaction is carried out in the presence of a base and a solvent such as ethanol or methanol.

Scientific Research Applications

{3-(4-fluorobenzyl)-1-[3-(2-methylphenyl)propanoyl]-3-piperidinyl}methanol has been studied extensively for its potential use in various fields of research, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to have a high affinity for the dopamine D2 receptor and the sigma-1 receptor, which are both involved in the regulation of mood, motivation, and reward. {3-(4-fluorobenzyl)-1-[3-(2-methylphenyl)propanoyl]-3-piperidinyl}methanol has also been studied for its potential use as an antipsychotic and antidepressant agent.

properties

IUPAC Name

1-[3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-3-(2-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FNO2/c1-18-5-2-3-6-20(18)9-12-22(27)25-14-4-13-23(16-25,17-26)15-19-7-10-21(24)11-8-19/h2-3,5-8,10-11,26H,4,9,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMNTCWVYMCCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2CCCC(C2)(CC3=CC=C(C=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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